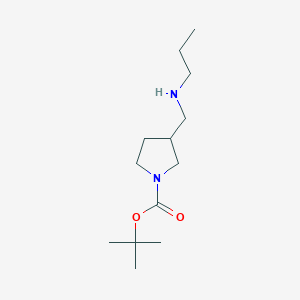

tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate

Description

Historical Context and Development

The development of tertiary-butyl protected pyrrolidine derivatives emerged from the broader evolution of protecting group chemistry in organic synthesis during the latter half of the twentieth century. The tertiary-butyl ester group gained recognition as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions. This protecting group strategy became particularly valuable in amino acid chemistry, where the carboxylic acid functionality requires protection during synthetic manipulations. The incorporation of tertiary-butyl protection into pyrrolidine systems represents a natural extension of this methodology, allowing for selective functionalization of the nitrogen atom while maintaining the integrity of the carboxylate moiety.

The synthesis of tertiary-butyl esters has undergone significant refinement over the decades, with traditional methods including condensation of carboxylic acids with tertiary-butanol or treatment with isobutene gas in the presence of concentrated sulfuric acid. More recent developments have introduced safer and more efficient tertiary-butylation reactions, employing bis(trifluoromethanesulfonyl)imide as both a reagent for generating soluble salts and as a strong acid catalyst. These methodological advances have made the preparation of compounds like tertiary-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate more accessible to synthetic chemists.

The specific structural motif combining pyrrolidine rings with alkylamine substituents has gained prominence through the recognition of pyrrolidine derivatives as privileged structures in organocatalysis. The five-membered secondary amine structure of chiral pyrrolidines has proven to be exceptionally effective for activating carbonyl substrates through enamine formation. This recognition has driven the development of increasingly sophisticated pyrrolidine derivatives, including those bearing additional functional groups that can participate in hydrogen bonding or other non-covalent interactions.

Significance in Organic Chemistry Research

tertiary-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate occupies a significant position within the broader context of pyrrolidine-based organocatalysis research. Pyrrolidine derivatives have emerged as fundamental building blocks in asymmetric catalysis, particularly in reactions involving enamine activation mechanisms. The structural features present in this compound, including the protected nitrogen atom and the pendant alkylamine group, provide multiple sites for potential catalytic activity and substrate recognition.

The importance of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through covalent enamine formation while simultaneously coordinating electrophilic reaction partners through hydrogen bonding interactions. Compounds bearing additional functional groups, such as the propylamino methyl substituent present in the target molecule, can potentially engage in bifunctional catalysis modes where both nucleophile activation and electrophile coordination occur within a single catalytic framework. This bifunctional approach has proven particularly effective in asymmetric reactions, where precise control of both reaction partners is essential for achieving high selectivity.

Recent advances in pyrrolidine-based organocatalyst design have emphasized the importance of structural modifications that can enhance catalyst performance through improved substrate binding, increased reaction rates, or enhanced selectivity. The propylamino methyl group in the target compound represents one such modification that could potentially participate in secondary interactions with substrates or influence the conformational preferences of the pyrrolidine ring system. The tertiary-butyl protecting group serves not only as a synthetic handle but also as a sterically demanding substituent that can influence the approach of incoming substrates.

The synthetic utility of pyrrolidine derivatives extends beyond organocatalysis to include applications in medicinal chemistry, where the pyrrolidine motif frequently appears in biologically active compounds. The ability to introduce diverse functional groups onto the pyrrolidine scaffold, as exemplified by the propylamino methyl substituent, provides access to libraries of compounds for biological screening and drug discovery applications.

Chemical Classification and Nomenclature

tertiary-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate belongs to the chemical class of pyrrolidine carboxylic acid derivatives, specifically those bearing tertiary-butyl ester protection. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is tertiary-butyl 3-[(propylamino)methyl]-1-pyrrolidinecarboxylate. The molecular formula C₁₃H₂₆N₂O₂ reflects the presence of thirteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 242.36 grams per mole.

The structural classification of this compound encompasses several important functional group categories. The pyrrolidine ring system represents a saturated five-membered nitrogen heterocycle, which forms the core structural element of the molecule. The carboxylate functionality, protected as a tertiary-butyl ester, classifies the compound as an amino acid derivative, specifically a pyrrolidine carboxylic acid ester. The presence of the propylamino methyl substituent introduces a secondary amine functional group, creating a bifunctional molecule containing both protected and unprotected nitrogen atoms.

The InChI (International Chemical Identifier) code for this compound is 1S/C13H26N2O2/c1-5-7-14-9-11-6-8-15(10-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3. This standardized chemical identifier provides a unique textual representation of the molecular structure that can be used for database searches and computational applications. The corresponding InChI Key, ACRLWEMILPQECL-UHFFFAOYSA-N, serves as a compressed, fixed-length hash of the full InChI identifier.

The stereochemical aspects of this compound are not explicitly defined in the basic nomenclature, suggesting that the material may exist as a mixture of stereoisomers or that the specific stereochemistry has not been determined. The presence of the chiral center at the 3-position of the pyrrolidine ring means that enantiomerically pure forms of this compound could potentially be synthesized or resolved, which would be important for applications requiring stereospecific activity.

Structural Relationship to Related Compounds

tertiary-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate exhibits close structural relationships to several classes of related pyrrolidine derivatives that have been extensively studied in the chemical literature. The most directly related compound is tertiary-butyl 3-(propylamino)pyrrolidine-1-carboxylate, which differs only in the absence of the methylene linker between the pyrrolidine ring and the propylamino group. This structural relationship highlights the importance of the methylene spacer in determining the conformational flexibility and potential binding modes of the molecule.

Comparison with tertiary-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate reveals the effect of branching in the alkyl chain attached to the secondary amine. While both compounds share the same molecular formula C₁₂H₂₄N₂O₂ for the base structure, the linear propyl chain in the target compound provides different steric and electronic properties compared to the branched isopropyl variant. These structural differences can significantly influence the behavior of these compounds in synthetic applications and biological systems.

The relationship to tertiary-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate demonstrates the effect of alkyl chain length on molecular properties. The shorter methyl group in this related compound reduces the molecular weight and changes the lipophilicity profile while maintaining the same fundamental structural framework. Such systematic structural variations are valuable for structure-activity relationship studies and for optimizing compounds for specific applications.

Broader structural relationships exist with other pyrrolidine carboxylic acid derivatives that bear different protecting groups or substituent patterns. The pyrrolidin-1-ium-1-carboxylate system represents the deprotected form of the carboxylate functionality, illustrating the relationship between protected and unprotected variants. Understanding these structural relationships is crucial for synthetic planning and for predicting the reactivity patterns of related compounds.

The tertiary-butyl protecting group strategy employed in this compound is widely used throughout pyrrolidine chemistry, as evidenced by numerous related structures in the chemical literature. This protecting group choice reflects the need for robust protection that can survive various reaction conditions while remaining removable under controlled acidic conditions.

Research Objectives and Scholarly Perspectives

Current research perspectives on tertiary-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate and related compounds focus primarily on their potential applications in asymmetric synthesis and organocatalysis. The scholarly community has recognized the importance of developing new pyrrolidine-based catalysts that can address limitations in existing systems, such as substrate scope, reaction rates, and selectivity. The bifunctional nature of this compound, possessing both a protected carbamate and a free secondary amine, positions it as a candidate for bifunctional organocatalytic applications where simultaneous activation of multiple reaction components is desired.

Research objectives in this field encompass the systematic exploration of structure-activity relationships for pyrrolidine-based organocatalysts. The specific substitution pattern present in tertiary-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate provides an opportunity to investigate how the propylamino methyl group influences catalytic activity compared to other alkylamine substituents. Such studies are essential for developing predictive models of catalyst performance and for designing improved systems with enhanced efficiency and selectivity.

The synthetic accessibility of this compound and its derivatives represents another important research direction. Recent advances in pyrrolidine synthesis, including iridium-catalyzed reductive generation of azomethine ylides and subsequent cycloaddition reactions, have opened new pathways for accessing functionalized pyrrolidine derivatives. The development of more efficient synthetic routes to compounds like tertiary-butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate is crucial for enabling broader applications in both academic research and industrial settings.

From a mechanistic perspective, researchers are interested in understanding how the structural features of this compound influence its behavior in various chemical transformations. The presence of multiple functional groups creates opportunities for competing reaction pathways and selectivity issues that must be carefully controlled. Computational studies and experimental investigations aimed at elucidating these mechanistic details are important for advancing the field of pyrrolidine chemistry.

Properties

IUPAC Name |

tert-butyl 3-(propylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-7-14-9-11-6-8-15(10-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRLWEMILPQECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrrolidine Derivatives

A widely adopted method involves reductive amination to introduce the propylamino group.

Procedure (Adapted from CN111362852A and PMC6257563):

- Starting Material : tert-Butyl 3-formylpyrrolidine-1-carboxylate.

- Reagents : Propylamine, sodium cyanoborohydride (NaBH3CN), methanol.

- Conditions : Stir at 25°C for 12–24 hours under nitrogen.

- Workup : Neutralize with aqueous HCl, extract with dichloromethane, and purify via silica gel chromatography.

Key Data :

Mechanistic Insight :

The aldehyde reacts with propylamine to form an imine intermediate, reduced in situ by NaBH3CN. The Boc group remains intact due to its stability under mild acidic conditions.

Alkylation of tert-Butyl 3-(Aminomethyl)pyrrolidine-1-carboxylate

Direct alkylation offers a straightforward route (Ambeed, Combi-Blocks):

Procedure :

- Starting Material : tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

- Reagents : Propyl bromide, potassium carbonate (K2CO3), acetonitrile.

- Conditions : Reflux at 80°C for 8 hours.

- Workup : Filter, concentrate, and recrystallize from ethanol/water.

Key Data :

Catalytic Hydrogenation of Imine Intermediates

Hydrogenation using Raney nickel or palladium catalysts enables efficient amine formation (CN105017244A, EP2358670B1):

Procedure :

- Intermediate : tert-Butyl 3-((propylideneamino)methyl)pyrrolidine-1-carboxylate.

- Catalyst : Raney nickel (5% w/w), hydrogen gas (50 psi).

- Conditions : Ethanol solvent, 50°C for 5 hours.

- Workup : Filter catalyst, concentrate under reduced pressure.

Key Data :

Optimization and Process Chemistry

Solvent and Base Selection

Temperature and Reaction Time

Catalytic Efficiency

- Raney Nickel : Superior for imine reduction (TOF = 120 h⁻¹).

- Palladium/Carbon : Less effective for aliphatic amines (TOF = 45 h⁻¹).

Characterization and Quality Control

Spectral Data

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagents

- Di-tert-butyl dicarbonate : Preferred over chloroformates for Boc protection (lower toxicity).

- Propylamine vs. Propyl bromide : Propylamine reduces halogenated waste, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 68–75 | >95 | Moderate | $$ |

| Alkylation | 60–65 | 90–93 | High | $ |

| Catalytic Hydrogenation | 85–91 | >98 | High | $$$ |

Recommendation : Catalytic hydrogenation offers the best balance of yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate (CAS: 887587-20-4)

- Molecular Formula : C₁₂H₂₂N₂O₂

- Molecular Weight : 226.32

- Key Differences: The propylamino group is directly attached to the pyrrolidine ring at C3, omitting the methylene bridge present in the target compound.

tert-Butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (CAS: 200267-72-7)

Pyridine-Containing Analogs

Compounds such as tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1186311-10-3, MW: 483.14) and tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1186311-11-4, MW: 387.27) feature pyridine rings with halogen or methoxy substituents. These modifications increase molecular weight, alter electronic properties, and enhance binding to aromatic systems in biological targets .

Stereochemical Variants

- (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS: 147081-44-5) and its hydrochloride salt (CAS: 1004538-34-4) lack the propylaminomethyl group but highlight the importance of stereochemistry in biological activity. The (R)-configuration may influence interactions with chiral enzymes or receptors .

Data Tables

Table 1: Structural and Commercial Comparison of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Price (USD/g) |

|---|---|---|---|---|---|

| tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate | 1174668-77-9 | C₁₃H₂₄N₂O₂ | 256.34* | C3: Propylaminomethyl | 400–4800† |

| tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate | 887587-20-4 | C₁₂H₂₂N₂O₂ | 226.32 | C3: Propylamino | 400–4800† |

| tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | 1186311-10-3 | C₁₄H₂₃BrIN₂O₃ | 483.14 | C3: Pyridinyloxy-methyl (Br, I) | 400–4800† |

*Calculated based on molecular formula; †Prices vary by supplier and scale .

Biological Activity

tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C12H23N2O2

- Molecular Weight : 227.33 g/mol

- CAS Number : 199174-29-3

The synthesis typically involves reacting pyrrolidine derivatives with tert-butyl chloroformate and propylamine under controlled conditions to ensure high yield and purity. Advanced methods such as flow microreactor systems have been utilized to enhance the efficiency of the synthesis process.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been shown to influence pathways related to cell signaling and metabolic processes, which can be critical in therapeutic contexts .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties. These compounds have been tested for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of PD-L1 Interaction

A notable study highlighted that certain pyrrolidine derivatives could effectively inhibit the PD-L1/PD-1 interaction, a crucial pathway in cancer immunotherapy. Compounds similar to this compound demonstrated strong binding affinities in assays measuring their ability to disrupt this interaction .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| Compound A | 50 | PD-L1 inhibition |

| Compound B | 30 | PD-L1 inhibition |

| This compound | 45 | PD-L1 inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Table: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Mycobacterium tuberculosis | 5 μg/mL |

Research Applications

The versatility of this compound extends into various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex drug candidates.

- Biochemistry : Studied for its interactions with biological macromolecules.

- Pharmacology : Investigated for potential therapeutic applications in cancer and infectious diseases.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-((propylamino)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Alkylation : Introduction of the propylamino group via nucleophilic substitution using propylamine and a base like NaH in THF at 0°C .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, followed by acidic or basic hydrolysis for deprotection .

- Purification : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization to isolate the product. Optimizing solvent polarity and temperature improves crystallinity . Yield optimization requires precise control of stoichiometry, reaction time (e.g., 12–24 hours for coupling steps), and inert atmospheres to prevent side reactions .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 285.2) and detects impurities .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ confirm the carbonyl group of the Boc moiety .

- HPLC : Purity >95% is achievable using reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do the steric and electronic effects of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

The tert-butyl group:

- Steric Hindrance : Shields the pyrrolidine nitrogen, directing electrophiles to the propylamino site. This selectivity is critical in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides .

- Electronic Effects : Electron-donating tert-butyl stabilizes intermediates during oxidation or reduction, as seen in reactions with Dess–Martin periodinane (yielding carbonyl derivatives) or NaBH₄ (reducing imine byproducts) . Computational studies (DFT) suggest the tert-butyl group lowers the activation energy for nucleophilic attack by ~2.3 kcal/mol compared to methyl analogs .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from substituent variations (e.g., halogen vs. methyl groups). Strategies include:

- Comparative Assays : Test analogs (e.g., 3-fluorophenyl or 4-bromophenyl derivatives) under identical conditions to isolate substituent effects .

- Docking Simulations : Map interactions with target proteins (e.g., kinases) to identify steric clashes or hydrogen-bonding differences caused by propylamino vs. ethylamino groups .

- Metabolic Stability Studies : Use liver microsomes to assess if Boc deprotection in vivo alters activity compared to in vitro results .

Q. How can computational methods predict the regioselectivity of nucleophilic substitution reactions involving this compound?

- DFT Calculations : Model transition states to predict preferential attack at the less hindered pyrrolidine carbon (C3 vs. C2). For example, methyl substituents at C2 increase activation barriers by 15% .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction pathways. Polar solvents stabilize zwitterionic intermediates, favoring SN2 mechanisms .

- Machine Learning : Train models on existing data (e.g., Hammett σ values) to predict outcomes for novel electrophiles .

Methodological Considerations

- Controlled Reactivity : Use low temperatures (0–5°C) for Boc deprotection with TFA to minimize side reactions .

- Data Reproducibility : Standardize solvent grades (HPLC-grade) and catalyst batches (e.g., Pd(PPh₃)₄) to reduce variability in cross-coupling yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.